5-Lipoxygenase-In-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-68151 is a small molecule drug known for its inhibitory effects on the enzyme 5-lipoxygenase. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. R-68151 has been studied for its potential therapeutic applications, particularly in the treatment of immune system diseases and skin conditions such as psoriasis .
Vorbereitungsmethoden
The synthesis of R-68151 involves several steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure the selective inhibition of 5-lipoxygenase without affecting other enzymes such as 12-lipoxygenase, cyclooxygenase, and thromboxane-A2 synthetase .
Analyse Chemischer Reaktionen
R-68151 primarily undergoes reactions that involve its interaction with the 5-lipoxygenase enzyme. The compound inhibits the enzyme’s activity, thereby reducing the production of leukotriene B4, a potent inflammatory mediator. The major product formed from this reaction is a decrease in leukotriene B4 levels, which helps in reducing inflammation .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a selective inhibitor of 5-lipoxygenase, R-68151 is used in research to study the enzyme’s role in various biochemical pathways.
Biology: The compound is used to investigate the biological processes involving leukotrienes and their impact on inflammation and immune responses.
Medicine: R-68151 has shown promise in the treatment of psoriasis and other inflammatory conditions.
Wirkmechanismus
R-68151 exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotriene A4, which is further converted to leukotriene B4. By inhibiting 5-lipoxygenase, R-68151 reduces the production of leukotriene B4, thereby decreasing inflammation. The molecular target of R-68151 is the active site of the 5-lipoxygenase enzyme, where it binds and prevents the enzyme from catalyzing the conversion of arachidonic acid .
Vergleich Mit ähnlichen Verbindungen
R-68151 is unique in its selective inhibition of 5-lipoxygenase without affecting other related enzymes. Similar compounds include:
ETH615: Another 5-lipoxygenase inhibitor with similar anti-inflammatory properties.
15-hydroxyeicosatetraenoic acid: A compound involved in the regulation of inflammation.
Leflunomide: An immunomodulatory drug with anti-inflammatory effects.
Linetastine: An antihistamine with additional anti-inflammatory properties.
Lonapalene: A compound with anti-inflammatory and anti-allergic effects.
MK886: A leukotriene biosynthesis inhibitor.
Zileuton: A well-known 5-lipoxygenase inhibitor used in the treatment of asthma.
R-68151 stands out due to its specific inhibition of 5-lipoxygenase, making it a valuable tool in the study and treatment of inflammatory conditions.
Eigenschaften
CAS-Nummer |
138331-04-1 |
---|---|
Molekularformel |
C23H28N4O2S |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
1-ethyl-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C23H28N4O2S/c1-4-26-22(30)27(21(29)23(26,2)3)19-7-5-17(6-8-19)24-13-15-25(16-14-24)18-9-11-20(28)12-10-18/h5-12,28H,4,13-16H2,1-3H3 |
InChI-Schlüssel |
AHWDHLCCXRVAIC-UHFFFAOYSA-N |
SMILES |
CCN1C(=S)N(C(=O)C1(C)C)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
Kanonische SMILES |
CCN1C(=S)N(C(=O)C1(C)C)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
138331-04-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(1-ethyl-3(4-(4-(4-hydroxyphenyl)-1-piperazinyl)phenyl)-5-dimethyl)-2-thioxo-4-imidazolidinone R 68151 R-68151 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.